2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative with a benzyl group at position 3, a fluorine substituent at position 8, and an acetamide moiety linked to a 4-bromophenyl group. Its molecular formula is C₂₆H₁₉BrFN₃O₂, with an average molecular mass of 504.36 g/mol. The pyrimidoindole core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrFN4O2/c26-17-6-9-19(10-7-17)29-22(32)14-31-21-11-8-18(27)12-20(21)23-24(31)25(33)30(15-28-23)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBAIKRWIVJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide is an indole derivative that has garnered significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Its unique pyrimidoindole core, combined with various functional groups, positions it as a candidate for diverse biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 500.5 g/mol. The structural features include:
| Component | Description |
|---|---|
| Indole Core | Integral to biological activity |
| Fluoro Group | Enhances reactivity |
| Benzyl Moiety | Increases lipophilicity |
| Acetamide Functionality | Potential for hydrogen bonding |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, derivatives of pyrimidoindoles have been reported to exhibit cytotoxic effects against leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties : The interaction of indole derivatives with viral enzymes suggests potential antiviral applications. Mechanistic studies indicate that these compounds may inhibit viral replication by targeting specific enzymes essential for viral life cycles .
- Anti-inflammatory Effects : The ability of this compound to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may bind to specific cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for various enzymes involved in metabolic processes, leading to altered cellular functions.
- Gene Expression Modulation : By affecting transcription factors, it may influence gene expression profiles related to cell growth and survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity Study : A study demonstrated that a structurally similar pyrimidoindole inhibited the growth of MV4-11 leukemia cells with an IC50 value of approximately 0.3 µM, indicating potent antitumor activity .
- Antiviral Mechanism Investigation : Research on indole derivatives revealed their ability to inhibit viral proteases, crucial for viral maturation and replication, thus showcasing their potential as antiviral agents .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide | Methyl group instead of fluoro | Varies in potency against cancer cells |
| 2-(3-benzylpyrimidin-4(3H)-one) | Lacks indole core | Different reactivity profile |
Scientific Research Applications
The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. This article provides an overview of its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Structural Overview
The compound features a pyrimido[5,4-b]indole core , which is known for its biological significance. The presence of a fluoro group and various substituents enhances its chemical reactivity and biological activity. The acetamide group contributes to its pharmacological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrimidoindole Core | Central structure associated with various biological activities. |
| Fluoro Group | Enhances binding affinity and reactivity. |
| Benzyl and Bromophenyl Substituents | Modulate biological interactions and improve pharmacokinetic properties. |
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potentials , particularly in oncology. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas
- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways.
- Neurological Disorders : Preliminary studies suggest that derivatives may act as inhibitors of monoamine oxidase, which is crucial for neurotransmitter metabolism.
Research indicates that the compound exhibits several notable biological activities:
- Antimicrobial Activity : Demonstrates moderate-to-good efficacy against various pathogens, suggesting potential use in antimicrobial therapies.
- Monoamine Oxidase Inhibition : Some derivatives have reported IC50 values in the low micromolar range, indicating significant inhibition potential comparable to established MAO inhibitors.
- Anti-inflammatory Effects : Preclinical models show promising results for anti-inflammatory activities, warranting further exploration.
Chemical Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
General Synthetic Route
- Formation of the Pyrimidoindole Core : Cyclization reactions using appropriate starting materials.
- Substitution Reactions : Introduction of functional groups such as benzyl and fluoro through electrophilic substitution.
- Final Acetamide Formation : Addition of the acetamide group to yield the final product.
Synthesis Methods Table
| Step | Description |
|---|---|
| Cyclization | Formation of the indole-pyrimidine structure from precursors. |
| Electrophilic Substitution | Introduction of benzyl and fluoro groups to enhance activity. |
| Acetamide Addition | Final step to yield the active compound. |
Antimicrobial Activity Study
A study focused on evaluating the antimicrobial properties against specific pathogens found that structural modifications could enhance efficacy.
Monoamine Oxidase Inhibition Study
Research revealed that certain derivatives exhibited significant inhibition of monoamine oxidase A and B, indicating their potential as therapeutic agents for neurological conditions.
Anti-inflammatory Model
Preclinical investigations demonstrated that the compound could reduce inflammation markers in animal models, supporting its development as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
A. Fluorine vs. Methyl/Bromo Substituents
- 8-Fluoro derivative (Target Compound): The fluorine atom at position 8 increases electronegativity, improving binding affinity to Toll-like receptor 4 (TLR4) compared to non-fluorinated analogs. Fluorine’s small size and high electronegativity minimize steric hindrance while enhancing dipole interactions .
- 8-Methyl derivative () : Substitution with methyl at position 8 reduces polarity, leading to lower solubility (logP ~3.5 vs. 3.1 for the fluoro analog) but improves membrane permeability. This compound (ChemSpider ID: 1040645-65-5) showed moderate TLR4 inhibition (IC₅₀ = 1.2 μM) compared to the 8-fluoro analog (IC₅₀ = 0.8 μM) .
- 8-Bromo derivative (, Compound 27) : Bromine’s bulkier size reduces binding pocket compatibility, resulting in weaker TLR4 activity (IC₅₀ = 2.5 μM) .
B. Benzyl vs. Phenyl Substituents
- The 3-benzyl group in the target compound enhances π-π stacking with hydrophobic receptor pockets, as confirmed by molecular docking studies . In contrast, compounds with 3-phenyl groups (e.g., , Compound 27) exhibit reduced activity due to weaker van der Waals interactions .
Acetamide Side-Chain Variations
- 4-Bromophenyl (Target Compound): The bromine atom provides a halogen bond donor, critical for interactions with TLR4’s Leu87 and Phe126 residues. This contributes to its high selectivity (Ki = 0.3 μM) .
- 4-Methoxyphenyl () : The methoxy group increases solubility (logP = 2.8) but reduces target affinity (Ki = 1.5 μM) due to weaker hydrophobic interactions .
- 3,4-Dimethoxyphenyl () : Dual methoxy groups further enhance solubility but disrupt binding geometry, resulting in negligible TLR4 activity .
Table 1: Key Parameters of Pyrimido[5,4-b]indole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
